molecular formula C8H10BrNOS B2358218 1-Bromo-4-(ethylsulfonimidoyl)benzene CAS No. 1935164-83-2

1-Bromo-4-(ethylsulfonimidoyl)benzene

Cat. No.: B2358218
CAS No.: 1935164-83-2
M. Wt: 248.14
InChI Key: YZMQJOMQKHVCPJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfonimidoyl)benzene is a brominated aromatic compound featuring an ethylsulfonimidoyl group (-S(O)(NH)Et) at the para position. This functional group combines sulfinyl (S=O) and imino (NH) moieties, imparting unique electronic and steric properties. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of sulfonamides and sulfoximines, which are critical in drug discovery for their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

(4-bromophenyl)-ethyl-imino-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMQJOMQKHVCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-4-(ethylsulfonimidoyl)benzene typically involves the bromination of 4-(ethylsulfonimidoyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistency and purity.

Chemical Reactions Analysis

1-Bromo-4-(ethylsulfonimidoyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The ethylsulfonimidoyl group can be oxidized to form sulfonyl derivatives. Reagents such as hydrogen peroxide or potassium permanganate are typically used for these reactions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions typically produce sulfonyl compounds.

Scientific Research Applications

1-Bromo-4-(ethylsulfonimidoyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in the design of molecules that can modulate specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The bromine atom and the ethylsulfonimidoyl group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-4-(methanesulfinyl)benzene

  • Structure : Features a sulfinyl (-S(O)Me) group instead of sulfonimidoyl.
  • Reactivity: The sulfinyl group is less sterically hindered than sulfonimidoyl, enabling faster electrophilic substitution.
  • Applications : Used in asymmetric synthesis due to its chiral sulfinyl center .

1-Bromo-4-(methylsulfonyl)benzene

  • Structure : Contains a sulfonyl (-SO₂Me) group.
  • Physical Properties : Higher melting point (47.9°C for analogous cyclohexyl derivatives) compared to sulfonimidoyl compounds, likely due to stronger dipole-dipole interactions .
  • Reactivity : The electron-withdrawing sulfonyl group deactivates the benzene ring, slowing cross-coupling reactions like Suzuki-Miyaura .

1-Bromo-4-(isopropylsulfonyl)benzene

  • Structure : Bulkier isopropylsulfonyl substituent.
  • Synthetic Utility : Less reactive in nucleophilic aromatic substitution due to steric hindrance, but useful for stabilizing transition states in catalysis .

Table 1: Key Properties of Sulfur-Functionalized Bromobenzenes

Compound Functional Group Melting Point (°C) Key Reactivity
1-Bromo-4-(ethylsulfonimidoyl)benzene -S(O)(NH)Et Not reported Moderate electrophilicity, hydrogen bonding
1-Bromo-4-(methanesulfinyl)benzene -S(O)Me Not reported High chiral induction
1-Bromo-4-(methylsulfonyl)benzene -SO₂Me 47.9 (analog) Low cross-coupling reactivity

Halogenated Aryl Ethers and Thioethers

1-Bromo-4-(4-chlorophenoxy)benzene (15d)

  • Synthesis : Prepared via Suzuki-Miyaura coupling (59% yield) .
  • Applications: Intermediate in antimalarial quinolones; the electron-rich phenoxy group enhances stability under acidic conditions .

1-Bromo-4-(3-thienyl)benzene (6)

  • Synthesis : Suzuki-Miyaura coupling (73% yield) followed by iodination (98% yield) to introduce ethynyl groups .
  • Reactivity : The thienyl group facilitates regioselective functionalization, enabling modular synthesis of π-conjugated systems .

Table 2: Comparison of Halogenated Aromatic Intermediates

Compound Heteroatom Yield (%) Key Application
This compound S, N Not reported Drug discovery intermediates
1-Bromo-4-(4-chlorophenoxy)benzene O 59 Antimalarial agents
1-Bromo-4-(3-thienyl)benzene S 73 Organic electronics

Alkynyl and Alkenyl Derivatives

1-Bromo-4-(phenylethynyl)benzene

  • Synthesis: Sonogashira coupling; characterized by distinct ¹H NMR shifts (δ 7.41–7.46 ppm for aromatic protons) .
  • Applications : Building block for luminescent materials due to extended conjugation .

1-Bromo-4-(2-fluoropropyl)benzene (F5)

  • Structure : Aliphatic fluorinated side chain.
  • Reactivity : The fluorine atom enhances metabolic stability in PET tracers .

Table 3: Spectroscopic Data for Alkynyl/Alkenyl Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-Bromo-4-(phenylethynyl)benzene 7.41–7.46 (m, aromatic) 121.5 (alkynyl C)
This compound Data not available Data not available

Biological Activity

1-Bromo-4-(ethylsulfonimidoyl)benzene, a compound with the chemical formula C9_9H10_{10}BrN2_2O2_2S, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the bromination of 4-(ethylsulfonimidoyl)benzene using bromine in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are crucial to prevent side reactions and ensure high yield and purity .

Chemical Reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as sodium hydroxide or potassium tert-butoxide.
  • Oxidation Reactions: The ethylsulfonimidoyl group can be oxidized to form sulfonyl derivatives.
  • Reduction Reactions: Reduction can yield amines or other derivatives using agents like lithium aluminum hydride .

Biological Activity

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its unique functional groups allow it to interact with various biological targets, which may lead to therapeutic applications.

Antimicrobial Properties

Studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi. For instance, derivatives of sulfonamide compounds have demonstrated significant antibacterial activity against Gram-positive bacteria .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific enzymes involved in cell proliferation .

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in van der Waals interactions with biological macromolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey DifferencesBiological Activity
1-Bromo-4-(methylsulfonimidoyl)benzeneMethyl group instead of ethylSimilar antimicrobial properties
1-Bromo-4-(phenylsulfonimidoyl)benzenePhenyl group increases steric hindrancePotentially reduced activity
1-Chloro-4-(ethylsulfonimidoyl)benzeneChlorine instead of bromineAltered reactivity and stability

Case Studies

Several studies have explored the biological implications of sulfonamide derivatives, which include this compound:

  • Antimicrobial Study: A study conducted on various sulfonamide derivatives showed that compounds with ethyl substitutions exhibited enhanced antibacterial activity compared to their methyl counterparts .
  • Cancer Cell Line Testing: In vitro tests on cancer cell lines revealed that this compound could effectively inhibit cell growth at micromolar concentrations, suggesting its potential as a lead compound for drug development .

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